molecular formula C9H5F3N2O2 B6166545 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1256785-34-8

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B6166545
CAS RN: 1256785-34-8
M. Wt: 230.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (TFMPP) is a heterocyclic aromatic organic compound classified as a pyrrolopyridine. It is a colorless crystalline solid that is soluble in organic solvents. TFMPP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not well understood. However, it is known that 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can act as a catalyst for the formation of carbon-carbon bonds in organic synthesis. Additionally, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can act as an electron-donating group in the formation of carbon-oxygen and carbon-nitrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are not well understood. However, it has been reported to have antioxidant and anti-inflammatory properties. Additionally, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been used in the synthesis of peptides and peptidomimetics with potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in lab experiments include its high reactivity and stability, its ability to act as a catalyst for carbon-carbon bond formation, and its ability to act as an electron-donating group in the formation of carbon-oxygen and carbon-nitrogen bonds. The main limitation of using 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in lab experiments is its limited availability, as it is not commercially available.

Future Directions

For research on 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid include further research into its biochemical and physiological effects, its potential therapeutic applications, and its potential use in the synthesis of new materials. Additionally, further research into its mechanism of action and its availability could lead to new and improved synthetic methods. Finally, further research into its use in the synthesis of peptides and peptidomimetics could lead to new therapeutic applications.

Synthesis Methods

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be synthesized from the reaction of trifluoromethyl benzaldehyde and 3,4-diaminobutanoic acid in the presence of a base such as potassium carbonate. The reaction yields a trifluoromethylpyrrolopyridine intermediate that can be isolated and then reacted with carbon dioxide in the presence of a base to form the desired product.

Scientific Research Applications

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of new materials such as polymers, dyes, and semiconductors. Additionally, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been used in the synthesis of biologically active compounds such as peptides, peptidomimetics, and small molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves the introduction of a trifluoromethyl group onto a pyrrolopyridine ring system, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,3-dichloropyridine", "ethyl trifluoroacetate", "sodium hydride", "carbon dioxide", "diethyl ether", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with ethyl trifluoroacetate and sodium hydride in diethyl ether to form 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid ethyl ester.", "Step 2: The resulting intermediate is then treated with carbon dioxide in methanol to form 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride in acetic acid.", "Step 4: The acid chloride is then reacted with sodium hydroxide in water to form the final product, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid." ] }

CAS RN

1256785-34-8

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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